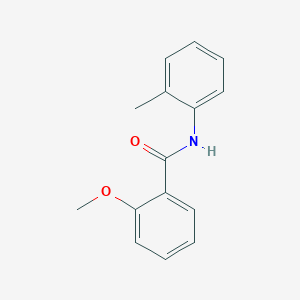
3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone is a chemical compound that has been extensively studied by scientists due to its potential in various fields of research. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
科学的研究の応用
3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone has been extensively studied for its potential in various fields of scientific research. This compound has shown promising results in the fields of medicinal chemistry, drug discovery, and cancer research. It has been reported to possess anti-cancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs.
作用機序
The mechanism of action of 3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer progression and inflammation. It is believed that this compound exerts its anti-cancer and anti-inflammatory effects through the modulation of these pathways.
Biochemical and Physiological Effects
Studies have shown that 3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone has various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. Additionally, this compound has been shown to have low toxicity in normal cells, making it a potential candidate for the development of new drugs.
実験室実験の利点と制限
One of the major advantages of using 3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone in lab experiments is its potential in drug discovery and development. Its anti-cancer and anti-inflammatory properties make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone. One direction is to further investigate its anti-cancer and anti-inflammatory properties and identify the specific enzymes and signaling pathways that it targets. Another direction is to develop new methods for synthesizing this compound that are more efficient and cost-effective. Additionally, further studies are needed to investigate the toxicity and pharmacokinetics of this compound in vivo, which will be important for its development as a new drug.
Conclusion
In conclusion, 3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone is a chemical compound that has shown promising results in various fields of scientific research. Its anti-cancer and anti-inflammatory properties make it a potential candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action, toxicity, and pharmacokinetics.
合成法
The synthesis of 3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone has been reported using various methods. One of the most commonly used methods involves the reaction of 2-ethoxy-3-formyl quinoline with 1-phenyl-3-methyl-5-pyrazolone in the presence of acetic anhydride. This reaction yields the desired product, which is then purified and characterized using various analytical techniques.
特性
製品名 |
3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone |
|---|---|
分子式 |
C22H21N3O3 |
分子量 |
375.4 g/mol |
IUPAC名 |
3-(2-acetyl-5-phenyl-3,4-dihydropyrazol-3-yl)-7-ethoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C22H21N3O3/c1-3-28-17-10-9-16-11-18(22(27)23-19(16)12-17)21-13-20(24-25(21)14(2)26)15-7-5-4-6-8-15/h4-12,21H,3,13H2,1-2H3,(H,23,27) |
InChIキー |
VAUNDSAONDNYBX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C3CC(=NN3C(=O)C)C4=CC=CC=C4 |
正規SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C3CC(=NN3C(=O)C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine](/img/structure/B259033.png)
![2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)
![N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B259038.png)
![4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)
![2-(4-Chlorophenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B259043.png)

![N-(4-fluorophenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine](/img/structure/B259046.png)





![Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259061.png)
